Brevicompanine B

Vue d'ensemble

Description

La brevicompanine B est un métabolite apparenté à la diketopiperazine produit par des champignons tels que les espèces Penicillium et Aspergillus . Elle est connue pour son activité contre le parasite du paludisme, Plasmodium falciparum, et présente des propriétés de régulation de la croissance des plantes significatives . Elle ne possède pas d'activité antifongique ou antibactérienne .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La brevicompanine B peut être synthétisée par fermentation de Penicillium brevicompactum. Le champignon est incubé sur un milieu de gélose à base de pomme de terre et de dextrose à 28°C pendant six jours pour préparer des cultures de semences. Ces cultures sont ensuite inoculées dans des erlenmeyers stérilisés contenant du riz et de l'eau distillée . Le processus de fermentation implique l'extraction du composé à l'aide d'acétate d'éthyle, suivie d'une purification par des techniques chromatographiques .

Méthodes de Production Industrielle : La production industrielle de la this compound suit des processus de fermentation similaires, mais à plus grande échelle. Le bouillon de fermentation est extrait avec des solvants, et le composé est purifié à l'aide de méthodes chromatographiques avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : La brevicompanine B subit diverses réactions chimiques, notamment l'oxydation et la réduction. Elle est également impliquée dans des réactions de substitution en raison de sa structure de diketopiperazine .

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme les halogénures d'alkyle.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues de diketopiperazine réduits .

4. Applications de la Recherche Scientifique

La this compound a des applications diverses dans la recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier la chimie de la diketopiperazine et ses dérivés.

Médecine : Son activité contre Plasmodium falciparum souligne son potentiel en tant qu'agent antimalarique.

5. Mécanisme d'Action

La this compound exerce ses effets en modulant la transcription des composants centraux de l'horloge circadienne des plantes . Cela conduit à la régulation de la croissance et du développement des plantes. Les cibles moléculaires incluent divers gènes impliqués dans la régulation du rythme circadien .

Composés Similaires :

Brevicompanine A : Un autre métabolite de diketopiperazine avec des propriétés de régulation de la croissance des plantes similaires.

Fructigenine B : Un alcaloïde de diketopiperazine avec des activités biologiques comparables.

Allo-brevicompanine B : Un analogue avec des similitudes structurelles et des fonctions biologiques similaires.

Unicité : La this compound est unique en raison de son activité spécifique contre Plasmodium falciparum et de son effet prononcé sur les rythmes circadiens des plantes . Son absence d'activité antifongique et antibactérienne la distingue également des autres métabolites de diketopiperazine .

Applications De Recherche Scientifique

Plant Growth Regulation

Mechanism of Action

Brevicompanine B has been shown to influence plant growth by modulating the circadian clock. Studies indicate that it causes transcriptional misregulation of core components of the circadian clock in plants. For instance, research involving Arabidopsis demonstrated that brevicompanines, including this compound, inhibited primary root growth and lateral root density in a dose-dependent manner .

Experimental Findings

- Root Growth Inhibition : At concentrations of 100 µM, this compound inhibited both primary root growth and lateral root density significantly.

- Circadian Rhythm Modulation : this compound altered the amplitude and period of oscillating gene expressions related to the circadian clock, indicating its potential as a chemical tool for studying plant biology .

Therapeutic Potential

Antimalarial Activity

this compound has been identified as having antimalarial properties. A computational model was developed to identify and characterize peptides with antimalarial activity, highlighting this compound's potential as a lead compound in antimalarial drug development .

Bioactive Compounds

Research has documented various bioactive compounds derived from Penicillium species, including this compound. These compounds have been linked to several biological activities such as antimicrobial and insecticidal effects. The ability of brevicompanines to act on different biological pathways makes them candidates for further pharmacological studies .

Comparative Data Table

Case Studies

- Circadian Clock Research : A study utilized microarray-based gene expression analysis to reveal that exposure to this compound reprogrammed gene transcription in Arabidopsis, with significant upregulation and downregulation occurring within hours of treatment. This underscores its utility in elucidating plant circadian mechanisms .

- Antimalarial Screening : In a computational study aimed at identifying new antimalarial agents, this compound was highlighted as a promising candidate due to its structural characteristics and biological activity against malaria parasites .

- Bioactive Compound Profiling : A comprehensive review of bioactive compounds produced by Penicillium strains noted the diverse applications of brevicompanines in agriculture and medicine, emphasizing their role in pest management and potential therapeutic uses .

Mécanisme D'action

Brevicompanine B exerts its effects by modulating the transcription of core components of the plant circadian clock . This leads to the regulation of plant growth and development. The molecular targets include various genes involved in circadian rhythm regulation .

Comparaison Avec Des Composés Similaires

Brevicompanine A: Another diketopiperazine metabolite with similar plant growth regulatory properties.

Fructigenine B: A diketopiperazine alkaloid with comparable biological activities.

Allo-brevicompanine B: An analog with structural similarities and similar biological functions.

Uniqueness: Brevicompanine B is unique due to its specific activity against Plasmodium falciparum and its pronounced effect on plant circadian rhythms . Its lack of antifungal and antibacterial activity also sets it apart from other diketopiperazine metabolites .

Activité Biologique

Brevicompanine B is a natural product derived from the fungus Penicillium brevicompactum, known for its diverse biological activities, particularly in plant growth regulation and potential therapeutic applications. This compound has garnered attention due to its unique mechanisms of action, especially in modulating the circadian clock in plants and exhibiting anti-inflammatory properties.

Plant Growth Regulation

This compound has been identified as a significant regulator of plant growth. Studies have demonstrated its ability to influence gene expression related to the circadian clock in plants. Specifically, it affects the transcriptional regulation of key genes such as LHY and CCA1, which are crucial for maintaining circadian rhythms. The compound was shown to repress root growth in Arabidopsis by altering the amplitude of rhythmic gene expression without affecting other biological responses .

Key Findings:

- Transcriptional Misregulation : this compound causes significant changes in gene expression, with studies reporting over 1,300 genes being upregulated or downregulated after treatment .

- Circadian Clock Modulation : It selectively modulates the amplitude of oscillation in circadian rhythm components, which indicates its potential as a tool for studying plant circadian biology .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Research indicates that it inhibits lipopolysaccharide (LPS)-induced nitric oxide production in microglial cells, suggesting its potential application in neuroinflammatory conditions . This property highlights the compound's versatility beyond plant biology, pointing towards possible therapeutic uses in human health.

Research Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Plant Growth Regulation | Alters circadian clock gene expression | , |

| Anti-inflammatory | Inhibits LPS-induced nitric oxide production |

Study on Plant Growth Regulation

In a systematic study involving Arabidopsis, this compound was applied at varying concentrations (30 μM and 100 μM). The results indicated a significant genotype × treatment interaction affecting root growth, demonstrating that brevicompanines can serve as effective chemical tools for understanding plant growth dynamics .

Study on Anti-inflammatory Effects

In vitro studies using BV2 microglial cells showed that this compound effectively reduced nitric oxide levels when exposed to inflammatory stimuli. This suggests a mechanism where this compound could potentially mitigate neuroinflammation, which is critical for developing treatments for neurodegenerative diseases .

Propriétés

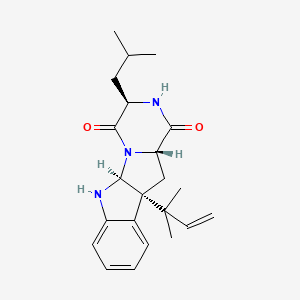

IUPAC Name |

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPBJUEOMQIJN-HBCLNWRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Brevicompanine B?

A1: this compound, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, this compound analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of this compound?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of this compound, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on this compound would be needed for detailed structural information.

Q3: Where has this compound been found in nature?

A3: this compound has been isolated from two distinct fungal sources:

- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []

- The fungus Aspergillus janus: This finding suggests a broader distribution of this compound within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain this compound?

A4: Although the provided abstracts do not mention specific synthesis strategies for this compound, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.